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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Crimson, a long-wavelength fluorescent
indicator used for measuring intracellular calcium ([Ca2*]i). It details the dye's properties,
mechanism, and applications, offering structured data, experimental protocols, and
visualizations to facilitate its use in cell biology research and drug discovery.

Core Properties of Calcium Crimson

Calcium Crimson is a single-wavelength calcium indicator designed for use with visible-light
excitation sources.[1][2] Its key advantage lies in its long-wavelength spectral properties, which
help minimize interference from cellular autofluorescence, a common issue in fluorescence
microscopy.[1][3] Like other indicators in its class, it exhibits a significant increase in
fluorescence emission intensity upon binding to Ca2* with minimal wavelength shift.[2][3] This
makes it a valuable tool for detecting and quantifying calcium transients in various cell types.[4]

[5]
Quantitative Data Summary

The following table summarizes the key quantitative properties of the Calcium Crimson
indicator. These values are crucial for designing experiments and interpreting fluorescence
data.
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Property Value Conditions

Excitation Maximum (Ca2*-

~589 nm
bound)
Emission Maximum (Ca2*-
~609 nm
bound)
Dissociation Constant (Kd) 204 nM 39.7°C
261 nM 11.5°C
269 nM pH 7.40
571 nM pH 6.42

Data sourced from AAT Bioquest and a 1991 study on fluorescent calcium indicators.[4][5][6]

Mechanism of Action

Calcium Crimson is typically introduced into cells using its cell-permeant acetoxymethyl (AM)
ester form.[2][3] Once inside the cell, non-specific esterase enzymes cleave the AM ester
groups, trapping the active, membrane-impermeant form of the indicator in the cytosol.

The dye's core structure consists of a Ca2* chelating moiety linked to a fluorescent reporter. In
its Ca2*-free state, the indicator is weakly fluorescent. Upon binding to intracellular calcium
ions, the molecule undergoes a conformational change that results in a dramatic increase in its
fluorescence quantum yield, leading to a bright fluorescent signal. This direct relationship
between calcium concentration and fluorescence intensity allows for the dynamic monitoring of
intracellular calcium signaling events.[7]

Key Experimental Applications

Calcium Crimson's properties make it suitable for a range of applications in cell biology,
neuroscience, and pharmacology.[8]

¢ Monitoring Ca2* Influx: The dye has been successfully used to obtain images of stimulus-
dependent Ca?* influx, for example, at the motor nerve terminals of Drosophila.[3]
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» Detecting Low-Level Ca?* Transients: It is sensitive enough to detect small and subtle
calcium transients, even when used at low concentrations.[4][5]

o High-Autofluorescence Samples: Its long-wavelength excitation and emission spectra make
it an excellent choice for tissues and cells that exhibit high levels of natural autofluorescence,
reducing background noise and improving signal clarity.[1][3]

e High-Throughput Screening (HTS): In drug discovery, Calcium Crimson can be used in cell-
based assays to screen for compounds that modulate G-protein-coupled receptors (GPCRS)
or ion channels, which often trigger intracellular calcium release.

General Experimental Workflow

The process of using Calcium Crimson for intracellular calcium measurement follows a
standard workflow for AM ester-based dyes. The diagram below outlines the key steps from cell

preparation to final data analysis.
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Phase 1: Preparation

Seed cells on coverslips
or microplates

l

Culture cells to desired
confluency (e.g., 80-90%)

Phase 2: Dye Loading

Prepare Calcium Crimson AM Wash cells with
loading buffer Hank's Balanced Salt Solution (HBSS)

l

Incubate cells with loading buffer
(e.g., 30-60 min at 37°C)

l

Wash cells to remove
excess dye

Phase 3: Ima%ing & Analysis

Acquire baseline fluorescence
(F_initial)

l

Apply stimulus
(e.g., agonist, ionophore)

l

Record fluorescence over time
(Ex: ~590nm, Em: ~610nm)

l

Analyze data: Calculate AF/Fo
or calibrate to [Ca2*]

Click to download full resolution via product page

Caption: General workflow for measuring intracellular Ca2* using Calcium Crimson AM.
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Detailed Experimental Protocol

This protocol provides a general methodology for loading adherent cells with Calcium
Crimson AM and measuring calcium responses. Optimization may be required based on the
specific cell type and experimental setup.

Materials:

e Calcium Crimson, AM ester

o Anhydrous Dimethyl sulfoxide (DMSO)

e Pluronic® F-127

e Hank's Balanced Salt Solution (HBSS) or similar physiological buffer

o Cells cultured on glass-bottom dishes or microplates

e Agonist/stimulus of interest (e.g., ATP, lonomycin)

» Calcium chelator for control (e.g., EGTA)

Procedure:

* Reagent Preparation:
o Prepare a 1to 5 mM stock solution of Calcium Crimson AM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid dye dispersal.

o Prepare the loading buffer: Dilute the Calcium Crimson AM stock solution into HBSS to a
final concentration of 1-5 uM. Add Pluronic® F-127 to a final concentration of 0.02-0.04%.
Vortex to mix. The final dye concentration must be optimized empirically.

e Cell Loading:
o Grow cells to 80-90% confluency on a suitable imaging plate or coverslip.[9]

o Aspirate the culture medium and wash the cells once with warm HBSS.[9]
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o Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C in the
dark.

o After incubation, aspirate the loading buffer and wash the cells twice with warm HBSS to
remove any extracellular dye.[10]

e Calcium Measurement:
o Add fresh HBSS (containing calcium and magnesium) to the cells.

o Place the sample on the fluorescence microscope or plate reader equipped for excitation
at ~590 nm and emission detection at ~610 nm.

o Establish a stable baseline fluorescence reading for 60-180 seconds.

o Add the experimental stimulus (e.g., agonist) and record the change in fluorescence
intensity over time.

o At the end of the experiment, add a calcium ionophore like lonomycin to elicit a maximal
response (F_max), followed by a calcium chelator like EGTA to determine the minimal
response (F_min) for calibration purposes.

o Data Analysis:

o The change in calcium is often expressed as a ratio of the change in fluorescence (AF) to
the initial baseline fluorescence (Fo), i.e., AF/Fo.

o For quantitative measurements, the fluorescence ratio can be converted to intracellular
calcium concentration using the Grynkiewicz equation, which requires calibration with
F _max and F_min values.

Visualizing a Calcium Signaling Pathway

Calcium Crimson is frequently used to study signaling cascades that modulate intracellular
calcium. A common example is the Gg-coupled G-protein coupled receptor (GPCR) pathway,
which is critical in pharmacology and cell signaling research.
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Caption: A typical GPCR signaling pathway leading to intracellular Ca?* release.
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Advantages and Limitations

Advantages:

o Reduced Autofluorescence: Long-wavelength excitation (~590 nm) is less likely to excite
endogenous fluorophores like NADH and flavins, resulting in a higher signal-to-noise ratio.[3]

o Photostability: Calcium Crimson is reported to be more photostable than earlier generation
dyes like fluo-3, allowing for longer imaging experiments with less signal degradation.[3]

o Compatibility: Its spectral properties are compatible with common laser lines (e.g., 561 nm)
and filter sets used in confocal microscopy and flow cytometry.[6]

Limitations:

o Compartmentalization: Like other rhodamine-based dyes, Calcium Crimson has a tendency
to be sequestered into organelles, particularly mitochondria, over time.[1] This can lead to a
loss of cytosolic signal and potential artifacts in the data.

e Single Wavelength: As a single-wavelength indicator, it is more susceptible to artifacts from
uneven dye loading, changes in cell volume, or photobleaching compared to ratiometric
indicators like Fura-2.[1]

e pH and Temperature Sensitivity: The dye's affinity for calcium (Kd) is sensitive to changes in
pH and temperature, which must be carefully controlled and considered during experiments
and data calibration.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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